6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide
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Overview
Description
6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an isoxazole ring with a pyridine ring, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with 3-methylisoxazole-5-carboxylic acid hydrazide under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as glacial acetic acid . The product is then purified by recrystallization from ethanol to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on a larger scale. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a promising candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: This compound shares a similar core structure but features a pyrazole ring instead of an isoxazole ring.
4-(4-Chlorophenyl)-3-methylisoxazole-5-carboxylic acid: This compound is structurally related but lacks the pyridine ring and carbohydrazide group.
Uniqueness
6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide is unique due to its combination of an isoxazole ring with a pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-7-12-10(13(20)18-16)6-11(17-14(12)21-19-7)8-2-4-9(15)5-3-8/h2-6H,16H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPMMAOFHPDOAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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